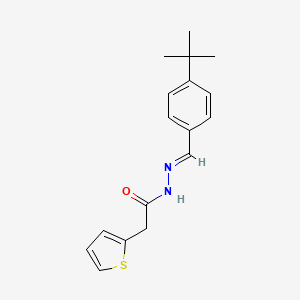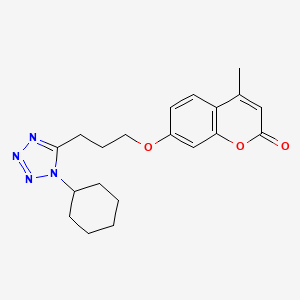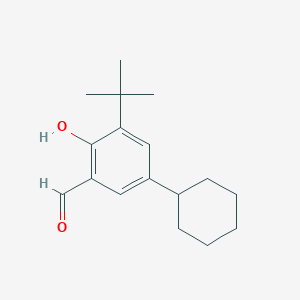
N'-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-Terc-butilbencilideno)-2-(2-tienil)acetohidrazida es un compuesto orgánico sintético que pertenece a la clase de las hidrazonas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se utilizan en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-(4-Terc-butilbencilideno)-2-(2-tienil)acetohidrazida generalmente implica la reacción de condensación entre 4-terc-butilbenzaldehído y 2-(2-tienil)acetohidrazida. La reacción generalmente se lleva a cabo en presencia de un catalizador ácido bajo condiciones de reflujo.
Métodos de producción industrial
Análisis De Reacciones Químicas
Tipos de reacciones
N'-(4-Terc-butilbencilideno)-2-(2-tienil)acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidrazina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos electrófilos como los halógenos o los agentes nitrantes pueden usarse en condiciones ácidas.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis orgánica.
Biología: Se investiga por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como candidato para el desarrollo de fármacos debido a sus actividades biológicas.
Industria: Se utiliza en la síntesis de otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de N'-(4-Terc-butilbencilideno)-2-(2-tienil)acetohidrazida implica su interacción con objetivos moleculares específicos. El grupo hidrazona puede formar enlaces de hidrógeno con macromoléculas biológicas, afectando su función. El compuesto también puede interactuar con enzimas, inhibiendo su actividad y provocando diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- N'-(4-Metilbencilideno)-2-(2-tienil)acetohidrazida
- N'-(4-Clorobencilideno)-2-(2-tienil)acetohidrazida
- N'-(4-Metoxibencilideno)-2-(2-tienil)acetohidrazida
Unicidad
N'-(4-Terc-butilbencilideno)-2-(2-tienil)acetohidrazida es único debido a la presencia del grupo terc-butilo, que puede influir en sus propiedades estéricas y electrónicas. Esto puede afectar su reactividad e interacción con los objetivos biológicos, lo que lo convierte en un compuesto distinto en su clase.
Para obtener información precisa y detallada, recomiendo consultar literatura científica específica o bases de datos
Propiedades
Fórmula molecular |
C17H20N2OS |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H20N2OS/c1-17(2,3)14-8-6-13(7-9-14)12-18-19-16(20)11-15-5-4-10-21-15/h4-10,12H,11H2,1-3H3,(H,19,20)/b18-12+ |
Clave InChI |
IVPFAICCJWANPQ-LDADJPATSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-6-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12019520.png)


![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019535.png)

![Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12019547.png)

![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019582.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019583.png)
methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B12019585.png)

![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12019591.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019592.png)
